2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one
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Overview
Description
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one is a chemical compound with a unique structure that includes a dimethylamino group and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethylamine and a purine derivative, followed by methylation. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- Dimethylaniline
- Dimethylethanolamine
Uniqueness
2-(Dimethylamino)-7-methyl-1H-purin-6(7H)-one is unique due to its specific structure, which combines a dimethylamino group with a purine base. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
92333-92-1 |
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Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(dimethylamino)-7-methyl-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)13(3)4-9-6/h4H,1-3H3,(H,10,11,14) |
InChI Key |
QUMCOMCHSYRXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N(C)C |
Origin of Product |
United States |
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